N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxybenzyl)-2-fluorobenzamide
Overview
Description
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxybenzyl)-2-fluorobenzamide is a chemical compound that has been synthesized in recent years. This compound has shown great potential in scientific research applications due to its unique properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxybenzyl)-2-fluorobenzamide is not fully understood. However, it is believed that this compound interacts with specific proteins in the body, leading to changes in cellular signaling pathways. These changes can result in various biological effects, including the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxybenzyl)-2-fluorobenzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit cancer cell growth, induce apoptosis, and reduce tumor size. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxybenzyl)-2-fluorobenzamide in lab experiments is its high potency. This compound has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research involving N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxybenzyl)-2-fluorobenzamide. One area of focus could be the development of new cancer treatments based on this compound. Another area of focus could be the investigation of its neuroprotective effects in other neurological disorders. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxybenzyl)-2-fluorobenzamide is a promising compound for scientific research applications. Its unique properties make it a valuable tool for investigating cancer and neurological disorders. While there are limitations to its use, the potential benefits of this compound make it an exciting area of research for the future.
Scientific Research Applications
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethoxybenzyl)-2-fluorobenzamide has shown great potential in scientific research applications. This compound has been used in studies related to cancer research, specifically in the development of new cancer treatments. It has also been used in studies related to neurological disorders, such as Alzheimer's disease.
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethoxyphenyl)methyl]-2-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO4S/c1-2-26-17-9-7-15(8-10-17)13-22(16-11-12-27(24,25)14-16)20(23)18-5-3-4-6-19(18)21/h3-10,16H,2,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJHVUVICBWOFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-2-fluorobenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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